2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide typically involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes. This reaction is mediated by triethylamine, which enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When the nucleophile is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif can be obtained
Chemical Reactions Analysis
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide include other benzofuro[3,2-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological and chemical characteristics.
Properties
Molecular Formula |
C25H18FN3O4 |
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Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C25H18FN3O4/c26-17-12-10-16(11-13-17)14-27-21(30)15-28-22-19-8-4-5-9-20(19)33-23(22)24(31)29(25(28)32)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,27,30) |
InChI Key |
ZXCFNVCRVJIVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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